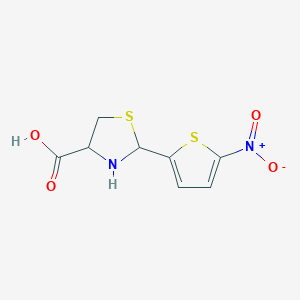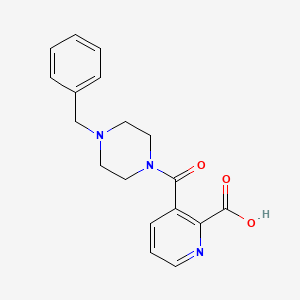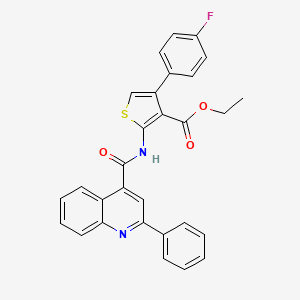![molecular formula C26H26N2O3 B2914302 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol CAS No. 622794-79-0](/img/structure/B2914302.png)
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol” is a complex organic compound. It has a molecular formula of C26H26N2O3 and a molecular weight of 414.505. This compound features both amine and ether functional groups .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a study describes the synthesis of new indole derivatives bearing an isoxazoline moiety . The compounds were tested in vivo for their anti-inflammatory activity by the carrageenin-induced rat paw edema method . Another study describes the synthesis of a Mannich base, where a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a study on a Mannich base describes a methylene group bridging the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation, and the molecular structure is stabilized by weak C–H···S hydrogen bonds in addition to C–H···π and π···π interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study describes the anti-inflammatory activity of new indole derivatives bearing an isoxazoline moiety . The compounds that showed good anti-inflammatory activity were screened for their ulcerogenic and lipid peroxidation activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, morpholine, which is a part of the compound, is a base and its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .Safety and Hazards
Propriétés
IUPAC Name |
4-[(1-hydroxy-2-phenylindol-3-yl)-(4-methoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-30-21-13-11-20(12-14-21)25(27-15-17-31-18-16-27)24-22-9-5-6-10-23(22)28(29)26(24)19-7-3-2-4-8-19/h2-14,25,29H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQEUJMJZGYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2914220.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide](/img/structure/B2914223.png)

![N,1-bis(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2914228.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)



![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)
